Product packaging for 6-Bromo-2-methoxypyrido[3,2-d]pyrimidine(Cat. No.:)

6-Bromo-2-methoxypyrido[3,2-d]pyrimidine

Cat. No.: B8784321
M. Wt: 240.06 g/mol
InChI Key: DVJFBGHGMCDNQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromo-2-methoxypyrido[3,2-d]pyrimidine is a versatile brominated heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrido[3,2-d]pyrimidine core, a privileged scaffold known for its diverse biological activities . The bromine atom at the 6-position serves as a key reactive site, enabling further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, allowing researchers to create a wide array of novel derivatives for structure-activity relationship (SAR) studies . The primary research application of this compound is in the design and synthesis of potential therapeutic agents. Pyridopyrimidine derivatives are frequently investigated as kinase inhibitors . For instance, analogous structures are explored as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) for the development of targeted anticancer agents, particularly for conditions like hepatocellular carcinoma . The scaffold is also relevant in the search for novel inhibitors targeting enzymes like dihydrofolate reductase (DHFR) and mTOR, which are important in cancer and other diseases . As such, this bromo-methoxy intermediate is a critical precursor for researchers developing new candidates in oncology and targeted therapy research programs. Product Identification: • CAS Number: 1201924-61-9 • Molecular Formula: C 8 H 6 BrN 3 O • Molecular Weight: 240.06 g/mol Handling & Safety: This compound is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and disposal information prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrN3O B8784321 6-Bromo-2-methoxypyrido[3,2-d]pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrN3O

Molecular Weight

240.06 g/mol

IUPAC Name

6-bromo-2-methoxypyrido[3,2-d]pyrimidine

InChI

InChI=1S/C8H6BrN3O/c1-13-8-10-4-6-5(12-8)2-3-7(9)11-6/h2-4H,1H3

InChI Key

DVJFBGHGMCDNQE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2C(=N1)C=CC(=N2)Br

Origin of Product

United States

Synthetic Methodologies and Chemical Reaction Pathways Involving 6 Bromo 2 Methoxypyrido 3,2 D Pyrimidine and Its Analogs

Strategies for the Construction of the Pyrido[3,2-d]pyrimidine (B1256433) Core

The formation of the fused pyrido[3,2-d]pyrimidine ring system can be achieved through various synthetic strategies, primarily involving the construction of the pyridine (B92270) ring onto a pre-existing pyrimidine (B1678525) core.

Cyclization Reactions and Precursor Transformations

A primary method for constructing the pyrido[3,2-d]pyrimidine core involves the cyclization of functionalized 5-aminopyrimidines. rsc.org This approach relies on the reaction of 5-aminopyrimidines with various carbon sources that provide the necessary atoms to form the fused pyridine ring.

For instance, 5-aminouracil, 5-amino-2,4-dimethoxypyrimidine, and 5-amino-1,3-dimethyluracil can react with reagents such as α,β-unsaturated aldehydes, ethyl ethoxymethylenemalonate, ethyl ethoxymethylenecyanoacetate, malonates, and 1,3-dicarbonyl compounds. rsc.org The initial reaction typically forms an intermediate which then undergoes intramolecular cyclization to yield the pyrido[3,2-d]pyrimidine system. The efficiency of this cyclization is dependent on the nature of the substituents on both the pyrimidine ring and the aliphatic side chain. rsc.org

Another significant precursor-based approach starts from 4-aminopyrimidine-3-carbaldehydes. Through a Horner-Wadsworth-Emmons olefination, followed by a photoisomerization and subsequent cyclization, the fused pyridine ring can be installed. researchgate.net This method also allows for the introduction of various substituents at the 7-position of the pyrido[3,2-d]pyrimidine core by using appropriately substituted Horner-Wadsworth-Emmons reagents. researchgate.net

Starting PyrimidineReagentResulting CoreReference
5-Aminouracilα,β-Unsaturated AldehydePyrido[3,2-d]pyrimidine rsc.org
5-Amino-2,4-dimethoxypyrimidineEthyl EthoxymethylenemalonatePyrido[3,2-d]pyrimidine rsc.org
4-Aminopyrimidine-3-carbaldehydeHorner-Wadsworth-Emmons reagent7-Substituted-pyrido[3,2-d]pyrimidine researchgate.net

Multi-component and Annulation Reaction Approaches

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like pyridopyrimidines in a single step, often aligning with the principles of green chemistry. orgchemres.org While many reported MCRs lead to the pyrido[2,3-d]pyrimidine (B1209978) isomer, the underlying principles can be adapted for the synthesis of pyrido[3,2-d]pyrimidines. researchgate.netresearchgate.net These reactions typically involve the condensation of an aminopyrimidine, an aldehyde, and a compound with an active methylene (B1212753) group. researchgate.net

Annulation reactions, where a ring is built onto an existing structure, are also employed. For example, the heteroannulation of an enaminone with 6-aminouracil (B15529) under acidic conditions can be used to construct the pyridopyrimidine skeleton. nih.gov

Regioselective Functionalization Techniques

Once the pyrido[3,2-d]pyrimidine core is assembled, regioselective functionalization is key to introducing specific substituents like halogens and methoxy (B1213986) groups at desired positions.

Introduction of Halogen Substituents (Bromination)

The introduction of a bromine atom at the 6-position of the pyrido[3,2-d]pyrimidine ring is a critical step. While direct regioselective bromination of the pre-formed heterocycle can be challenging, alternative strategies are often employed. One common method involves the use of a brominated precursor in the cyclization step.

For related heterocyclic systems, direct bromination using reagents like N-bromosuccinimide (NBS) in a suitable solvent such as dimethylformamide (DMF) has been reported to be effective. nih.gov For instance, the halogenation of a pyrido[2,3-d]pyrimidine derivative was achieved using NBS in DMF to yield the 5-bromo derivative. nih.gov Similar conditions could potentially be applied to the pyrido[3,2-d]pyrimidine system, although the regioselectivity would need to be carefully established.

SubstrateReagentProductReference
Pyrido[2,3-d]pyrimidine analogN-Bromosuccinimide (NBS) in DMF5-Bromopyrido[2,3-d]pyrimidine analog nih.gov

Methoxylation Strategies

The introduction of a methoxy group, particularly at the 2-position, is typically achieved through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, most commonly a chlorine atom. The synthesis often proceeds via a 2-chloropyrido[3,2-d]pyrimidine intermediate. This intermediate can be prepared by treating the corresponding pyrido[3,2-d]pyrimidin-2-one with a chlorinating agent like phosphorus oxychloride (POCl3). nih.gov The subsequent reaction with sodium methoxide (B1231860) in methanol (B129727) then displaces the chlorine atom to afford the 2-methoxy derivative.

IntermediateReagentProduct
2-Chloropyrido[3,2-d]pyrimidineSodium methoxide (NaOMe)2-Methoxypyrido[3,2-d]pyrimidine

Derivatization and Further Chemical Modifications of the Pyrido[3,2-d]pyrimidine Scaffold

The 6-bromo-2-methoxypyrido[3,2-d]pyrimidine scaffold is a versatile platform for further chemical modifications, primarily through cross-coupling reactions at the bromine-substituted position.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The bromine atom at the 6-position of the pyrido[3,2-d]pyrimidine ring is well-suited for such transformations.

Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents by coupling the 6-bromo derivative with a corresponding boronic acid or boronic ester in the presence of a palladium catalyst and a base. tandfonline.com This method has been successfully applied to synthesize 4-substituted pyrido[3,2-d]pyrimidines from a 4-methylsulfanyl precursor, demonstrating the utility of this reaction on the pyrido[3,2-d]pyrimidine core. tandfonline.com

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, introducing a wide range of amino groups at the 6-position. The reaction involves the coupling of the 6-bromo derivative with a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. rsc.orgchemspider.com This has been demonstrated on the related 6-bromo-pyrido[2,3-d]pyrimidine system. acs.org

Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between the 6-bromo derivative and a terminal alkyne, leading to the corresponding 6-alkynyl-pyrido[3,2-d]pyrimidine. soton.ac.ukscirp.org This provides a gateway to a variety of further transformations of the alkyne functionality.

These cross-coupling reactions significantly expand the chemical space accessible from the this compound intermediate, allowing for the synthesis of a diverse library of compounds for various applications.

Reaction TypeReactantsProduct
Suzuki-Miyaura CouplingThis compound + Arylboronic acid6-Aryl-2-methoxypyrido[3,2-d]pyrimidine
Buchwald-Hartwig AminationThis compound + Amine6-Amino-2-methoxypyrido[3,2-d]pyrimidine
Sonogashira CouplingThis compound + Terminal Alkyne6-Alkynyl-2-methoxypyrido[3,2-d]pyrimidine

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the 6-bromo position of the pyridopyrimidine scaffold. The Suzuki-Miyaura and Heck couplings are particularly prominent for creating C-C bonds, allowing for the introduction of various aryl, heteroaryl, and vinyl groups.

The Suzuki-Miyaura reaction involves the coupling of the 6-bromo position with an organoboron reagent, typically an aryl or heteroaryl boronic acid, in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition of the palladium(0) complex to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. For related bromo-heterocyclic compounds, catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly employed.

The Heck reaction enables the formation of a new C-C bond by coupling the 6-bromo position with an alkene. The reaction is typically catalyzed by a palladium(II) source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and requires a base. The mechanism, often referred to as the oxidative Mizoroki-Heck reaction, involves the direct coupling between the aromatic C-Br bond and an olefinic C-H bond, proceeding through a Pd(II)/Pd(0) catalytic cycle.

While specific data for this compound is not extensively documented, the conditions used for analogous brominated heterocyclic systems provide a strong precedent for its reactivity.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling on Analogous Bromo-Heterocycles The following data is based on reactions performed on structurally similar bromopyridine and bromopyrimidine derivatives and serves as a predictive model.

Reaction TypeCatalystLigand (if any)BaseSolventTypical Temperature
Suzuki-MiyauraPd(PPh₃)₄ (5 mol%)TriphenylphosphineK₃PO₄ or Na₂CO₃1,4-Dioxane, Toluene, or DMF/H₂O80-120 °C
HeckPd(OAc)₂ (2-5 mol%)Triphenylphosphine or No LigandEt₃N or K₂CO₃DMF or Acetonitrile100-140 °C

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) provides a primary pathway for C-N and C-O bond formation at the 6-position. The electron-deficient nature of the pyridopyrimidine ring system facilitates the attack of nucleophiles on the carbon atom bearing the bromine, which acts as a good leaving group.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the C6 carbon, forming a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily disrupted. rsc.org In the subsequent step, aromaticity is restored by the expulsion of the bromide ion. rsc.org Common nucleophiles for this transformation include primary and secondary amines, alkoxides, and thiolates. On heteroaromatic rings containing both a halogen and a methoxy group, the halide is typically the superior leaving group and will be displaced preferentially. wur.nl These reactions often require heating to overcome the activation energy associated with disrupting the aromatic system. orgsyn.org

Table 2: Examples of Nucleophilic Aromatic Substitution on the 6-Bromo Position

NucleophileReagent ExampleProduct TypeTypical Conditions
AmineMorpholine, Piperidine, Aniline6-Amino-pyridopyrimidineHeat in DMF, NMP, or neat
AlkoxideSodium Methoxide (NaOMe)6-Methoxy-pyridopyrimidineHeat in Methanol
ThiolateSodium thiophenoxide (NaSPh)6-Thiophenyl-pyridopyrimidineDMF, Room Temp to 80 °C

Modifications at the 2-Methoxy and 6-Bromo Positions

The functional groups at the 2- and 6-positions allow for orthogonal or sequential chemical modifications.

Modifications at the 6-Bromo Position: As detailed above, this position is the primary site for diversification. Palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) introduce a wide array of carbon- and nitrogen-based substituents. Nucleophilic aromatic substitution offers a direct route to functionalization with amines, alcohols, and thiols.

Modifications at the 2-Methoxy Position: The 2-methoxy group is generally a poor leaving group for direct SNAr reactions. Therefore, its modification typically requires a two-step activation sequence.

Demethylation: The methoxy group can be cleaved to reveal the corresponding 2-hydroxy-pyridopyrimidine (a pyridopyrimidinone). This transformation can be achieved using strong acids such as hydrobromic acid (HBr) in acetic acid.

Activation and Substitution: The resulting hydroxyl group can be converted into a better leaving group. A common method is treatment with phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅) to generate the 2-chloro derivative. This 2-chloro-pyridopyrimidine is now highly activated for SNAr reactions, allowing for the introduction of various nucleophiles (amines, alkoxides) at the 2-position under milder conditions than would be required for the 6-bromo position.

This sequence allows for the selective functionalization of the 2-position after the 6-position has been modified, or vice versa, enabling the synthesis of a broad library of disubstituted pyridopyrimidine derivatives.

Optimization of Reaction Conditions and Yields

The efficiency and outcome of the synthetic transformations involving this compound are highly dependent on the reaction conditions. Optimization is a critical step to maximize product yields, minimize side-product formation, and ensure scalability.

For palladium-catalyzed cross-coupling reactions, several parameters are systematically varied:

Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand (e.g., PPh₃, Xantphos) is crucial. The ligand influences the stability and reactivity of the catalytic species.

Solvent: The polarity and boiling point of the solvent system (e.g., Toluene, 1,4-Dioxane, DMF, often with water) affect the solubility of reagents and the stability of intermediates.

Temperature and Reaction Time: These parameters are adjusted to ensure complete conversion without promoting catalyst decomposition or side reactions.

In nucleophilic aromatic substitution reactions, optimization typically focuses on temperature, solvent, and the potential use of a base to deprotonate the incoming nucleophile. For less reactive nucleophiles, higher temperatures and polar aprotic solvents like DMF or DMSO are often required to achieve reasonable reaction rates.

Table 3: Key Parameters for Optimization in Suzuki-Miyaura Coupling

ParameterVariables ScreenedImpact on Reaction
Palladium CatalystPd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂Affects catalytic activity and stability. Pd(PPh₃)₄ is often effective for aryl bromides.
BaseK₃PO₄, K₂CO₃, Cs₂CO₃, Et₃NInfluences the rate of transmetalation and can prevent boronic acid decomposition.
SolventToluene, 1,4-Dioxane, DMF, Acetonitrile, H₂O mixturesImpacts solubility of reagents and reaction temperature. Aqueous mixtures can accelerate the reaction.
Catalyst Loading1-10 mol%Lowering catalyst loading is desirable for cost and scalability but may require longer reaction times.

By systematically screening these variables, optimal conditions can be identified to produce the desired substituted pyrido[3,2-d]pyrimidine derivatives in high yields.

Investigation of Chemical Reactivity and Transformation Mechanisms

Reactivity Profile of the 6-Bromo Substituent (e.g., towards cross-coupling, nucleophilic displacement)

The bromine atom at the 6-position of the pyrido[3,2-d]pyrimidine (B1256433) core serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making it an essential tool for structural diversification.

Cross-Coupling Reactions:

The electron-deficient nature of the pyridopyrimidine ring system makes the 6-bromo substituent an excellent substrate for various cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the aryl bromide with an organoboron species, such as a boronic acid or boronic ester. mdpi.comwikipedia.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. mdpi.commt.com This method is highly valued for its tolerance of a wide range of functional groups and its use of stable and less toxic organoboron reagents. mt.com For 6-Bromo-2-methoxypyrido[3,2-d]pyrimidine, a Suzuki coupling would enable the introduction of various aryl or heteroaryl substituents at the 6-position.

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is the preferred method. organic-chemistry.org This reaction involves the coupling of the 6-bromo group with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. soton.ac.ukwikipedia.org The resulting 6-alkynylpyridopyrimidines are valuable intermediates for further transformations or as final target molecules. rsc.org The mild reaction conditions of the Sonogashira coupling allow for its application in the synthesis of complex molecules. wikipedia.org

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the 6-position. The process uses a palladium catalyst with a specialized phosphine (B1218219) ligand to couple the aryl bromide with an amine.

Nucleophilic Aromatic Displacement:

While less common for aryl bromides compared to activated aryl chlorides or fluorides, nucleophilic aromatic substitution (SNAr) can occur at the 6-position under forcing conditions or if the ring is sufficiently activated by electron-withdrawing groups. Strong nucleophiles could potentially displace the bromide, although cross-coupling reactions are generally more efficient and regioselective.

The table below summarizes the potential cross-coupling reactions for the 6-bromo substituent.

Reaction NameCoupling PartnerCatalyst/ReagentsProduct Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, Base (e.g., K₃PO₄)6-Aryl-2-methoxypyrido[3,2-d]pyrimidine
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)6-Alkynyl-2-methoxypyrido[3,2-d]pyrimidine
Buchwald-HartwigAmine (R₂NH)Pd₂(dba)₃, Ligand (e.g., BINAP), Base6-(Amino)-2-methoxypyrido[3,2-d]pyrimidine

Chemical Transformations Involving the 2-Methoxy Group

The 2-methoxy group on the pyrimidine (B1678525) ring is susceptible to nucleophilic substitution, a characteristic reaction for alkoxy groups on electron-deficient heterocyclic systems. rsc.org This reactivity provides a direct route to modify the pyrimidine portion of the scaffold.

Nucleophilic Substitution:

The carbon atom at the 2-position is electrophilic, and the methoxy (B1213986) group can act as a leaving group when attacked by a strong nucleophile. wikipedia.orgorganic-chemistry.org

Amination: Reaction with various primary or secondary amines, often at elevated temperatures, can displace the methoxy group to yield 2-amino-pyrido[3,2-d]pyrimidine derivatives. This is a common strategy for installing amine functionalities that can be crucial for biological activity or serve as points for further derivatization. nih.gov

Hydrolysis: Under acidic or basic conditions, the methoxy group can be hydrolyzed to form the corresponding 2-hydroxypyrido[3,2-d]pyrimidine, which exists in tautomeric equilibrium with its more stable 2-pyridone form. This transformation is useful for creating compounds with hydrogen-bond donor capabilities.

Thiolation: Reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH), can convert the 2-methoxy group into a 2-thiol group, which exists predominantly as the 2-thione tautomer.

The table below outlines the key transformations of the 2-methoxy group.

Reaction TypeReagentProduct Type
AminationRNH₂ or R₂NH2-(Amino)-6-bromopyrido[3,2-d]pyrimidine
HydrolysisH₃O⁺ or OH⁻6-Bromo-pyrido[3,2-d]pyrimidin-2(1H)-one
ThiolationNaSH6-Bromo-pyrido[3,2-d]pyrimidine-2(1H)-thione

Intramolecular and Intermolecular Reactions of Pyrido[3,2-d]pyrimidine Derivatives

The synthesis of the core pyrido[3,2-d]pyrimidine skeleton can be achieved through various strategic reactions, which can be broadly categorized as either intramolecular or intermolecular processes.

Intramolecular Reactions:

A primary route to the pyrido[3,2-d]pyrimidine ring system involves the intramolecular cyclization of appropriately substituted pyrimidines. rsc.org Research has shown that 5-aminopyrimidines can be reacted with reagents such as α,β-unsaturated aldehydes or 1,3-dicarbonyl compounds to introduce a side chain at the 5-position. rsc.org Subsequent intramolecular cyclization of the resulting intermediate, often under thermal or acid-catalyzed conditions, leads to the formation of the fused pyridine (B92270) ring, yielding the pyrido[3,2-d]pyrimidine core. rsc.orgnih.gov The efficiency of this cyclization can depend on the nature of the substituents on both the pyrimidine ring and the side chain. rsc.org

Intermolecular Reactions:

Intermolecular strategies, particularly multicomponent reactions (MCRs), offer an efficient way to construct the pyridopyrimidine scaffold in a single step from simple precursors. researchgate.net These reactions build molecular complexity rapidly by forming multiple bonds in one operation. For instance, a common approach for the related pyrido[2,3-d]pyrimidine (B1209978) isomer involves the one-pot reaction of a 6-aminopyrimidine derivative (like 6-aminouracil), an aldehyde, and an active methylene (B1212753) compound. researchgate.netrsc.org This type of convergent synthesis is highly valued for its atom economy and operational simplicity.

Proposed Reaction Mechanisms for Novel Synthetic Routes

The development of novel synthetic routes to pyridopyrimidine derivatives is often guided by an understanding of the underlying reaction mechanisms. For multicomponent reactions that form the fused ring system, a plausible mechanistic pathway has been proposed. rsc.orgnih.gov

A common mechanism for the three-component synthesis of related pyridopyrimidine systems proceeds through the following key steps: rsc.orgnih.gov

Knoevenagel Condensation: The reaction often initiates with a Knoevenagel condensation between the aldehyde and the active methylene compound (e.g., a malononitrile (B47326) derivative). This step is typically base-catalyzed and forms an electron-deficient alkene intermediate. rsc.orgnih.gov

Michael Addition: The 5-amino group of the pyrimidine derivative then acts as a nucleophile, attacking the electron-deficient alkene in a Michael-type addition. This crucial step forms a new carbon-nitrogen bond and links the pyrimidine core to the side chain. nih.gov

Intramolecular Cyclization and Aromatization: The intermediate formed from the Michael addition undergoes an intramolecular cyclization. A nucleophilic group on the side chain (often a nitrile or an enamine) attacks an imine or carbonyl carbon on the pyrimidine ring, or an amino group attacks a nitrile, leading to ring closure. nih.gov The final step is often a dehydration or elimination reaction (such as the loss of ammonia) that results in the formation of the stable, aromatic pyridine ring fused to the pyrimidine core. nih.gov

This mechanistic understanding is critical for optimizing reaction conditions and for the rational design of new synthetic strategies to access diverse pyrido[3,2-d]pyrimidine derivatives.

Biological Activity and Molecular Mechanisms of Action of Pyrido 3,2 D Pyrimidine Derivatives

Inhibition of Key Pharmacological Targets in Disease Research

Pyrido[3,2-d]pyrimidine (B1256433) derivatives have been extensively investigated for their ability to modulate the activity of a wide range of protein kinases. Their planar structure allows them to fit into the ATP-binding pocket of these enzymes, leading to competitive inhibition. The following sections detail the kinase inhibition profiles and selectivity of these compounds against several key pharmacological targets.

Kinase Inhibition Profiles and Selectivity

The therapeutic efficacy of a kinase inhibitor is often determined by its potency and selectivity. High potency ensures that the drug is effective at low concentrations, while high selectivity minimizes off-target effects and associated toxicities. Researchers have synthesized and evaluated numerous pyrido[3,2-d]pyrimidine and pyrido[2,3-d]pyrimidine (B1209978) derivatives to understand their structure-activity relationships (SAR) and optimize their inhibition profiles.

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors. Dysregulation of JAK signaling is implicated in various autoimmune diseases and cancers. While specific data for 6-Bromo-2-methoxypyrido[3,2-d]pyrimidine is not available, studies on the closely related pyrido[2,3-d]pyrimidine scaffold have demonstrated potent and selective inhibition of JAKs.

One study reported the development of a series of pyrido[2,3-d]pyrimidin-7-one derivatives as covalent inhibitors of JAK3. nih.gov Compound 10f from this series emerged as a highly potent JAK3 inhibitor with an IC50 value of 2.0 nM. nih.gov This compound exhibited excellent selectivity and demonstrated dose-dependent inhibition of JAK3 phosphorylation in cellular assays. nih.gov

Another study focused on developing JAK1-selective inhibitors based on a 4-amino-7H-pyrrolo[2,3-d]pyrimidine scaffold. nih.gov The lead compound, 12a , showed an IC50 of 12.6 nM against JAK1 and displayed a 10.7-fold selectivity over the closely related JAK2. nih.gov These findings highlight the potential of the pyridopyrimidine core in designing selective JAK inhibitors.

Table 1: Inhibition of Janus Kinases (JAKs) by Pyrido[2,3-d]pyrimidine Derivatives

Compound Target Kinase IC50 (nM) Scaffold
10f JAK3 2.0 Pyrido[2,3-d]pyrimidin-7-one

| 12a | JAK1 | 12.6 | 4-amino-7H-pyrrolo[2,3-d]pyrimidine |

Note: Data presented is for the pyrido[2,3-d]pyrimidine scaffold, a close structural isomer of pyrido[3,2-d]pyrimidine.

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration. Mutations and overexpression of EGFR are frequently observed in various cancers, making it a well-established target for cancer therapy. A highly potent tyrosine kinase inhibitor with a pyrido[2,3-d]pyrimidine core, compound 65 , demonstrated an IC50 value of 0.45 µM against EGFR. nih.gov

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases involved in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. The delta isoform of PI3K (PI3Kδ) is primarily expressed in hematopoietic cells and plays a key role in B-cell signaling. Consequently, PI3Kδ is a promising target for the treatment of hematological malignancies and inflammatory diseases.

A series of novel pyrido[3,2-d]pyrimidine derivatives were designed and synthesized as potent and selective PI3Kδ inhibitors. nih.gov Among these, compound S5 exhibited excellent enzymatic activity against PI3Kδ with an IC50 value of 2.82 nM. nih.gov This compound also demonstrated strong antiproliferative activity in a B-cell lymphoma cell line. nih.gov

Table 2: Inhibition of Phosphoinositide 3-Kinase Delta (PI3Kδ) by Pyrido[3,2-d]pyrimidine Derivatives

Compound Target Kinase IC50 (nM)

| S5 | PI3Kδ | 2.82 |

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that regulate the progression of the cell cycle. The CDK4/6-cyclin D complex is a key regulator of the G1 to S phase transition. Aberrant activation of this complex is a common feature in many cancers. The pyrido[2,3-d]pyrimidine scaffold is the core of palbociclib, a clinically approved CDK4/6 inhibitor. Further research has identified other potent CDK inhibitors from this class. For example, compounds 65 and 66 were identified as direct CDK6 inhibitors with IC50 values of 115.38 nM and 726.25 nM, respectively. nih.gov Another study on imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine analogs, which are fused pyrido[2,3-d]pyrimidine derivatives, identified compounds 70 and 71 as potent inhibitors of both CDK4/D3 (IC50 = 0.8 nM and 2.7 nM, respectively) and CDK6/D3 (IC50 = 2.0 nM and 4.8 nM, respectively). nih.gov

Table 3: Inhibition of Cyclin-Dependent Kinases (CDKs) by Pyrido[2,3-d]pyrimidine Derivatives

Compound Target Kinase IC50 (nM) Scaffold
65 CDK6 115.38 Pyrido[2,3-d]pyrimidine
66 CDK6 726.25 Pyrido[2,3-d]pyrimidine
70 CDK4/D3 0.8 Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine
70 CDK6/D3 2.0 Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine
71 CDK4/D3 2.7 Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine

| 71 | CDK6/D3 | 4.8 | Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine |

Note: Data presented is for the pyrido[2,3-d]pyrimidine scaffold and its fused derivatives.

The mitogen-activated protein kinase (MAPK) signaling pathways are crucial for a variety of cellular processes, including proliferation, differentiation, and apoptosis. The p38 MAPK and the Raf/MEK/ERK pathways are two major MAPK cascades that are often dysregulated in cancer and inflammatory diseases. Research has explored the potential of pyridopyrimidine derivatives as MAPK inhibitors. A study on dual inhibitors of ERK2 (a downstream kinase in the Raf/MEK/ERK pathway) and PI3Kα identified a compound with a pyrido[3,2-d]pyrimidine scaffold, compound 73 , which exhibited inhibitory activities against both kinases. nih.gov Another derivative, PD180970, with a pyrido[2,3-d]pyrimidine core, was found to be a potent inhibitor of the p210Bcr-Abl tyrosine kinase, which is associated with chronic myelogenous leukemia, with an in vivo IC50 of 170 nM for the inhibition of its phosphorylation. nih.govresearchgate.net

Table 4: Inhibition of Mitogen-Activated Protein Kinases (MAPKs) and Related Kinases by Pyridopyrimidine Derivatives

Compound Target Kinase(s) IC50 Scaffold
73 ERK2 and PI3Kα Modest inhibitory activities Pyrido[3,2-d]pyrimidine

| PD180970 | p210Bcr-Abl (in vivo phosphorylation) | 170 nM | Pyrido[2,3-d]pyrimidine |

Tyrosine Kinases (General)

Pyrido[3,2-d]pyrimidine derivatives have been investigated for their potential as tyrosine kinase inhibitors. The RAS-ERK pathway, a critical signaling cascade often dysregulated in cancer through the activation of receptor tyrosine kinases (RTKs), has been a target of interest for compounds with this scaffold. google.com While much of the research has focused on the broader class of pyridopyrimidines, the pyrido[2,3-d]pyrimidine isomers have shown potent inhibitory activity against several tyrosine kinases.

For instance, a series of 2-amino-8H-pyrido[2,3-d]pyrimidines were identified as inhibitors of platelet-derived growth factor receptor (PDGFr), fibroblast growth factor receptor (FGFr), and c-src tyrosine kinases. acs.org Another study on pyrido[2,3-d]pyrimidine derivatives highlighted their broad-spectrum tyrosine kinase inhibitory activity, with one compound inhibiting PDGFr, FGFr, epidermal growth factor receptor (EGFr), and c-src tyrosine kinases with IC50 values in the micromolar and sub-micromolar range. acs.org The novel pyrido[2,3-d]pyrimidine derivative, PD180970, was also shown to be a potent inhibitor of the p210Bcr-Abl tyrosine kinase. researchgate.net These findings suggest that the pyridopyrimidine core is a viable scaffold for the development of tyrosine kinase inhibitors.

Table 1: Tyrosine Kinase Inhibitory Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives

Compound Target Tyrosine Kinase IC50 (µM) Reference
1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea (4b) PDGFr 1.11 acs.org
1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea (4b) FGFr 0.13 acs.org
1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea (4b) EGFr 0.45 acs.org
1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea (4b) c-src 0.22 acs.org
PD180970 p210Bcr-Abl (in vivo) 0.170 nih.gov
PD180970 p210Bcr-Abl substrates Gab2 and CrkL (in vivo) 0.080 nih.gov
Monopolar Spindle 1 (Mps1/TTK)

Monopolar spindle 1 (Mps1), also known as TTK, is a crucial protein kinase involved in the mitotic checkpoint, making it an attractive target in cancer therapy. nih.gov Research into the inhibition of Mps1 has explored various heterocyclic scaffolds, including pyridopyrimidine derivatives. mdpi.com Specifically, a series of novel pyrido[3,4-d]pyrimidine (B3350098) derivatives have been synthesized and found to target Mps1 with high biological activity. mdpi.com

Furthermore, studies on pyrrolopyrimidine analogues, which share structural similarities with pyridopyrimidines, have demonstrated their potential as Mps1/TTK inhibitors. nih.gov These compounds have shown strong anti-proliferative effects in breast cancer cell lines, with IC50 values in the micromolar to sub-micromolar range. nih.gov This suggests that the broader pyridopyrimidine scaffold is a promising starting point for the design of novel Mps1/TTK inhibitors.

Dihydrofolate Reductase (DHFR) Inhibition

The pyrido[3,2-d]pyrimidine nucleus has been extensively studied for its ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism and a well-established target for antimicrobial and anticancer agents. nih.govmdpi.com A number of 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues have been synthesized and evaluated as DHFR inhibitors. nih.govacs.org

One study reported a series of fourteen 6-substituted pyrido[3,2-d]pyrimidines designed as potent and selective inhibitors of Pneumocystis jirovecii DHFR (pjDHFR). nih.gov The most promising compound in this series demonstrated an IC50 of 80 nM and a 28-fold selectivity for pjDHFR over human DHFR (hDHFR). nih.gov Another investigation into 6-substituted-2,4-diaminopyrido-[3,2-d]pyrimidine derivatives identified compounds with potent inhibitory activity against recombinant human DHFR (rhDHFR), with IC50 values in the micromolar range. mdpi.com

Table 2: DHFR Inhibitory Activity of Selected 6-Substituted Pyrido[3,2-d]pyrimidine Derivatives

Compound Target DHFR IC50 (µM) Reference
Compound 15 (a trifluoro-substituted analog) pjDHFR 0.080 nih.gov
Compound 13 rhDHFR 0.59 mdpi.com
Compound 14 rhDHFR 0.46 mdpi.com
Compound 16 (a three-carbon bridge series) rhDHFR 0.06 mdpi.com

Toll-Like Receptor (TLR) Modulation (e.g., TLR-8 agonists)

Recent research has identified pyrido[3,2-d]pyrimidine derivatives as modulators of Toll-like receptors (TLRs), which play a crucial role in the innate immune system. Specifically, (R)-2-[(2-amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl)amino]-2-methylhexan-1-ol has been patented as a TLR modulator. nih.gov Chronic hepatitis B infection is associated with dysfunctional immune responses involving Toll-like receptor 8 (TLR8). nih.gov Consequently, the development of selective TLR8 agonists is being explored as a potential therapeutic strategy. nih.gov

Cellular and Biochemical Responses (in vitro studies)

The biological activities of pyrido[3,2-d]pyrimidine derivatives at the molecular level translate into observable cellular responses, including effects on cell cycle progression and the induction of programmed cell death.

Induction of Cell Cycle Arrest (e.g., G2/M phases)

Several studies on pyridopyrimidine derivatives have demonstrated their ability to induce cell cycle arrest in cancer cell lines. While much of the specific research has been conducted on the pyrido[2,3-d]pyrimidine isomer, the findings provide valuable insights into the potential cellular effects of the broader pyridopyrimidine class.

For instance, a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were found to arrest the cell cycle at the G2/M phase in various cancer cell lines. nih.gov Another study on a different pyrido[2,3-d]pyrimidine derivative reported cell cycle arrest at the G1 phase. rsc.org Additionally, some pyridine (B92270) derivatives have been shown to halt the proliferation of human cancer cells by causing G2/M phase arrest. nih.gov

Mechanism of Apoptosis Induction

The induction of apoptosis is a key mechanism through which many anticancer agents exert their effects. Pyrido[2,3-d]pyrimidine derivatives have been shown to trigger apoptosis in cancer cells. One study found that a novel pyrido[2,3-d]pyrimidine derivative induced apoptosis in K562 leukemic cells. researchgate.net

Another investigation into new series of pyrido[2,3-d]pyrimidines and related triazolopyrimidines demonstrated their ability to induce apoptosis via G1 cell cycle arrest. researchgate.net Furthermore, a study on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives showed a significant apoptotic effect in PC-3 cells, which was associated with a 5.3-fold increase in the level of caspase-3. nih.gov The activation of caspases, such as caspase-3, is a hallmark of the apoptotic cascade.

Table 3: Cellular Responses to Pyrido[2,3-d]pyrimidine Derivatives

Compound/Derivative Class Cell Line Cellular Response Mechanism Reference
Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives HCT-116, HepG-2, MCF-7 Cell cycle arrest at G2/M phase - nih.gov
Compound 4 (a pyrido[2,3-d]pyrimidine) MCF-7 Cell cycle arrest at G1 phase - rsc.org
PD180970 K562 Apoptosis induction - researchgate.net
Pyrido[2,3-d]pyrimidines and pyrido[2,3-d] mdpi.comnih.govacs.orgtriazolo[4,3-a]pyrimidines - Apoptosis induction G1 cell cycle arrest researchgate.net
Compound 8a (a pyrido[2,3-d]pyrimidin-4(3H)-one) PC-3 Apoptosis induction 5.3-fold increase in caspase-3 nih.gov

Enzyme-Ligand Binding Studies and Inhibition Kinetics

Pyrido[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of various enzymes, particularly protein kinases, which are crucial in cell signaling pathways. mdpi.com The inhibitory action of these compounds often occurs through competition with ATP at the enzyme's binding site. nih.gov

Molecular docking and enzymatic assays have elucidated the specific interactions between these derivatives and their target enzymes. For instance, certain pyrido[3,2-d]pyrimidine derivatives have demonstrated potent, subnanomolar inhibition of phosphoinositide 3-kinase-δ (PI3Kδ), an enzyme implicated in hematologic malignancies. researchgate.net Docking studies revealed that these compounds bind tightly within the PI3Kδ active site through key hydrogen bonding interactions. researchgate.net One derivative, Compound S5, exhibited an IC50 value of 2.82 nM against PI3Kδ. nih.gov Similarly, other pyridopyrimidine derivatives have been shown to inhibit PIM-1 kinase, with molecular docking confirming their fit within the active site via hydrogen bonds with specific amino acid residues like Lys 67. rsc.org Studies on Monopolar spindle 1 (Mps1) kinase have also shown that pyrido [3,4-d] pyrimidine (B1678525) inhibitors form stable hydrogen bonds with residues G605 and K529, contributing to their inhibitory activity. mdpi.com

Enzyme Inhibition by Pyrido[3,2-d]pyrimidine Derivatives

DerivativeTarget EnzymeInhibition Value (IC50)Reference
Compound S5PI3Kδ2.82 nM nih.gov
Compound 4PIM-1 Kinase11.4 nM rsc.org
Compound 10PIM-1 Kinase17.2 nM rsc.org
Compound HY3 (Thieno[3,2-d]pyrimidine)RIPK211 nM nih.gov

DNA Intercalation Mechanisms

The structural characteristics of pyridopyrimidines, particularly their planar, polycyclic aromatic systems, make them suitable candidates for DNA intercalation. nih.gov This mechanism involves the insertion of a planar molecule between the base pairs of the DNA double helix. Such interactions can disrupt DNA replication and transcription, leading to cytotoxic effects. The proximity of the pyridopyrimidine scaffold to the structure of DNA bases is a key feature that supports this potential biological activity. nih.gov

While direct studies on this compound are limited, research on related polypyridyl ligands with extended conjugation demonstrates this principle. mdpi.com These molecules are often used in combination with transition metals to create cationic complexes. The positive charge facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, enhancing the binding and intercalation process. mdpi.com The intercalation of these complexes into the DNA helix can be observed through methods like luminescence spectroscopy; for example, the luminescence of a ruthenium complex, which is normally quenched by water, becomes bright upon intercalation as the DNA shields it from the aqueous environment. mdpi.com

Preclinical Assessment of Bioactivity

Anticancer Activity in Cell Lines (e.g., HepG2, H1975, A549)

The anticancer potential of pyridopyrimidine derivatives has been evaluated against various human cancer cell lines. Studies have demonstrated significant cytotoxic activity, indicating their potential as chemotherapeutic agents. For example, certain pyrido[2,3-d]pyrimidine derivatives have shown potent activity against the human liver cancer cell line HepG2 and the breast cancer line MCF-7. rsc.org One derivative, compound 11, was particularly effective against HepG2 cells, with an IC50 value of 0.99 μM. rsc.org Another study highlighted that a series of 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives exhibited higher cytotoxic activity than related compounds against liver (HepG2), colon (HCT-116), and lung (NCI-H460) cancer cell lines. mdpi.com In studies of other heterocyclic structures, a methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivative demonstrated significant cytotoxicity against both A549 lung cancer cells and HepG2 cells, with IC50 values of 3.5 ± 0.6 μM and 3.8 ± 0.5 μM, respectively. mdpi.com

Anticancer Activity of Pyridopyrimidine and Related Derivatives

DerivativeCell LineActivity (IC50)Reference
Compound 11 (Pyrido[2,3-d]pyrimidine)HepG2 (Liver Cancer)0.99 μM rsc.org
Benzofuran Derivative 8A549 (Lung Cancer)3.5 ± 0.6 μM mdpi.com
Benzofuran Derivative 8HepG2 (Liver Cancer)3.8 ± 0.5 μM mdpi.com
Benzimidazole Derivative se-182A549 (Lung Cancer)15.80 µM jksus.org
Benzimidazole Derivative se-182HepG2 (Liver Cancer)15.58 µM jksus.org

Antiviral Activity (in vitro models)

The pyrido[3,2-d]pyrimidine scaffold is also being investigated for its antiviral properties. A noteworthy area of research has been the development of these derivatives as inhibitors of viral enzymes. For instance, a series of novel pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines were designed and synthesized to target the main protease (Mpro) of the SARS-CoV-2 virus, which is essential for its replication. nih.gov In vitro assays showed that several of these derivatives could prevent viral growth by over 90% with low cytotoxicity. nih.gov Specifically, compounds 25 and 29 demonstrated potent inhibition of the SARS-CoV-2 Mpro enzyme, with IC50 values of 5.42 µM and 3.22 µM, respectively. nih.gov One benzodioxan derivative from this series exhibited particularly strong anti-SARS-CoV-2 activity, with an EC50 value of 0.0519 µM. nih.gov

In Vitro Antiviral Activity of Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Derivatives against SARS-CoV-2

DerivativeTargetActivity ValueMetricReference
Compound 25SARS-CoV-2 Mpro5.42 µMIC50 nih.gov
Compound 29SARS-CoV-2 Mpro3.22 µMIC50 nih.gov
Benzodioxan derivative 29SARS-CoV-2 (cellular)0.0519 µMEC50 nih.gov

Antibacterial and Antifungal Efficacy (in vitro models)

The antimicrobial properties of pyrimidine-based compounds have been extensively documented. Various derivatives have shown efficacy against a range of bacterial and fungal pathogens in in vitro models.

Antibacterial Activity: Pyrido[2,3-d]pyrimidines have demonstrated good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Proteus mirabilis) bacteria. journaljpri.comrsc.org One study found that a pyrimidine derivative, VMA–13–06, exhibited high antibacterial activity against S. aureus, Streptococcus pyogenes, E. coli, and Klebsiella pneumonia at concentrations of 64 and 128 μg/ml, comparable to the drug norfloxacin. bohrium.com Another investigation of pyrimidopyrimidine derivatives reported excellent activity against S. aureus, B. subtilis, and E. coli. nih.gov

Antifungal Activity: Significant antifungal activities have also been observed. eurjchem.com Certain pyrimidine derivatives containing an amide moiety were tested against plant pathogenic fungi, with one compound (5o) showing excellent activity against Phomopsis sp. with an EC50 value of 10.5 μg/ml, which was superior to the control drug Pyrimethanil. nih.gov Other pyrimidopyrimidine derivatives displayed excellent efficacy against the human pathogens Candida albicans and Aspergillus flavus. nih.gov

In Vitro Antimicrobial Efficacy of Pyrimidine Derivatives

Derivative ClassPathogenActivity MetricObserved EfficacyReference
Pyrimidine (VMA–13–06)S. aureus, E. coliConcentrationHigh activity at 64-128 μg/ml bohrium.com
PyrimidopyrimidineS. aureus, B. subtilisMICExcellent activity nih.gov
Pyrimidine (Compound 5o)Phomopsis sp. (Fungus)EC5010.5 μg/ml nih.gov
PyrimidopyrimidineC. albicans, A. flavusMICExcellent activity nih.gov

Anti-inflammatory Properties (mechanistic in vitro studies)

Derivatives of pyrimidine have demonstrated significant anti-inflammatory effects through various mechanisms of action. nih.gov A primary mechanism is the inhibition of key inflammatory mediators, including cyclooxygenase (COX) enzymes. nih.govmdpi.com In vitro studies have shown that certain pyrimidine derivatives are highly selective inhibitors of COX-2, an enzyme induced during inflammation, with greater selectivity than for the constitutively expressed COX-1. mdpi.comresearchgate.net This selectivity is a desirable trait for anti-inflammatory drugs as it may reduce gastrointestinal side effects associated with non-selective COX inhibitors.

Beyond COX inhibition, these compounds can modulate other inflammatory pathways. Thieno[3,2-d]pyrimidine derivatives have been developed as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key component in inflammatory signaling pathways, with one compound showing an IC50 of 11 nM. nih.gov Other studies have identified pyrido[3,4-d]pyrimidine derivatives as inhibitors of RIPK3-mediated necroptosis, a form of programmed inflammatory cell death. researchgate.net This action was shown to alleviate TNFα-induced systemic inflammatory responses in vivo. researchgate.net Furthermore, some pyrimidine derivatives exhibit antioxidant properties by reducing levels of reactive oxygen species (ROS) in cellular models of inflammation. mdpi.com

Mechanistic Anti-Inflammatory Activity of Pyrimidine Derivatives

Derivative ClassMechanism/TargetIn Vitro FindingReference
Pyrimidine (L1, L2)COX-2 InhibitionHigh selectivity for COX-2 over COX-1 mdpi.com
Thieno[3,2-d]pyrimidine (HY3)RIPK2 InhibitionIC50 = 11 nM nih.gov
Pyrido[3,4-d]pyrimidineRIPK3-mediated necroptosisInhibition of necroptosis researchgate.net
Pyrimidine (L1, L2)AntioxidantReduced ROS in inflammatory cell model mdpi.com

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Impact of Substituent Variation on Biological Activity and Selectivity

The biological activity and selectivity of the pyrido[3,2-d]pyrimidine (B1256433) scaffold are highly sensitive to the nature and position of its substituents. Research on various analogs within this chemical class, particularly those developed as kinase inhibitors, demonstrates that modifications at the C2, C4, C6, and C7 positions can dramatically alter potency and target specificity.

Similarly, modifications at the C2 position of the pyrimidine (B1678525) ring often involve the introduction of various amino or alkoxy groups to optimize interactions with the hinge region of kinase domains. The selectivity of these compounds is often tuned by altering these substituents to favor interactions with the unique residues of the target kinase over closely related off-target kinases.

Role of the 6-Bromo Group in Modulating Pharmacological Properties and Target Interactions

The presence of a bromine atom at the 6-position of the pyrido[3,2-d]pyrimidine core is expected to significantly influence its pharmacological profile. Halogen atoms, particularly bromine, can modulate a compound's properties in several ways:

Lipophilicity and Membrane Permeability: The bromo group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

Target Interactions: Bromine can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the amino acid residues of a protein's binding site. This can provide an additional anchoring point, potentially increasing binding affinity and residence time.

Metabolic Stability: The introduction of a halogen can block sites of metabolism, leading to a longer half-life in biological systems.

While direct studies on the 6-bromo group in this specific pyridopyrimidine are lacking, research on other brominated heterocyclic compounds has demonstrated the importance of this substituent for potent biological activity.

Significance of the 2-Methoxy Group in Ligand-Protein Binding

The 2-methoxy group on the pyrimidine ring is a common feature in many kinase inhibitors and other biologically active molecules. Its significance in ligand-protein binding can be attributed to several factors:

Hydrogen Bond Acceptor: The oxygen atom of the methoxy (B1213986) group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors (such as the backbone NH groups) in the hinge region of many kinase ATP-binding sites. This interaction is often critical for anchoring the inhibitor to the protein.

Solubility and Physicochemical Properties: The methoxy group can also impact the solubility and other physicochemical properties of the compound, which are important for its drug-like characteristics.

In many structurally related kinase inhibitors, the presence of a small alkoxy group at this position is essential for maintaining high potency.

Conformational Analysis and its Influence on Bioactivity

While specific conformational analysis of 6-Bromo-2-methoxypyrido[3,2-d]pyrimidine is not available, studies on similar bicyclic heteroaromatic compounds show that they generally adopt a relatively planar conformation. The rotational freedom of the 2-methoxy group would be an important conformational feature. The preferred orientation of this group would be one that minimizes steric clashes and maximizes favorable interactions with the target protein. Molecular modeling and computational studies are often employed to predict the low-energy conformations of such molecules and to understand how these conformations relate to their observed biological activities.

Comparative Analysis with Structurally Similar Pyrido[3,2-d]pyrimidine Analogs

To fully understand the structure-activity relationships of this compound, a comparative analysis with structurally similar analogs would be necessary. This would involve synthesizing and testing a series of compounds where the 6-bromo and 2-methoxy groups are systematically replaced with other substituents.

For example, comparing the activity of the 6-bromo compound with its 6-chloro, 6-fluoro, or 6-unsubstituted counterparts would elucidate the role of the halogen's size, electronegativity, and halogen-bonding potential. Similarly, replacing the 2-methoxy group with other alkoxy groups of varying sizes, or with amino or other hydrogen-bonding moieties, would provide insight into the specific requirements of the target's binding pocket at this position.

Patents for pyrido[3,2-d]pyrimidine derivatives as kinase inhibitors often claim a wide range of substituents at these positions, suggesting that significant variation is possible while retaining biological activity. However, the optimal combination of substituents for a particular target can only be determined through empirical testing.

Advanced Computational and Spectroscopic Investigations

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In drug discovery, it is instrumental in predicting the interaction between a ligand, such as 6-Bromo-2-methoxypyrido[3,2-d]pyrimidine, and the binding site of a target protein. While specific docking studies for this exact compound are not extensively detailed in publicly available literature, the pyrido[2,3-d]pyrimidine (B1209978) scaffold, a closely related isomer, is a known component of kinase inhibitors. nih.gov

Docking simulations for this class of compounds typically involve preparing the 3D structure of the ligand and the target protein, often obtained from crystallographic data. The ligand is then placed into the binding site of the protein, and a scoring function is used to estimate the binding affinity. For this compound, key interactions would likely involve hydrogen bonding with the pyrimidine (B1678525) and pyridine (B92270) nitrogen atoms, and potentially halogen bonding involving the bromine atom. The methoxy (B1213986) group could also participate in hydrophobic interactions. Such studies are vital for predicting inhibitory activity and guiding the synthesis of more potent analogues. mdpi.comresearchgate.net For instance, in studies of similar pyrimidine derivatives, docking has been used to predict binding modes against targets like the main protease of SARS-CoV-2. nih.gov

Table 1: Illustrative Molecular Docking Parameters for a Pyrido[3,2-d]pyrimidine (B1256433) Ligand

Parameter Description Typical Value/Software
Target Protein The biological macromolecule of interest (e.g., a kinase, protease). PDB ID: specific to target
Docking Software Program used to perform the simulation. AutoDock, Schrödinger Suite, Sybyl
Binding Site Defined active site or allosteric site on the protein. Defined by co-crystallized ligand or prediction algorithms.
Binding Energy Estimated free energy of binding. -5 to -12 kcal/mol

| Key Interactions | Predicted hydrogen bonds, hydrophobic interactions, halogen bonds. | e.g., H-bond with ASP12, Halogen bond with GLY60 |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules. researchgate.net These methods are used to calculate properties that are difficult or impossible to measure experimentally.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule. researchgate.net An MEP map visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic, typically colored red) or electron-poor (electrophilic, typically colored blue). wolfram.com

For this compound, an MEP map would be expected to show significant negative potential (red) around the nitrogen atoms of the pyridine and pyrimidine rings, as well as the oxygen atom of the methoxy group, due to the high electronegativity of these atoms. mdpi.com Conversely, the hydrogen atoms of the aromatic ring and the methyl group would exhibit positive potential (blue). The bromine atom could show a region of positive potential on its outermost surface (a "sigma-hole"), which is characteristic for halogen bonding. researchgate.net This information is critical for predicting how the molecule will interact with other molecules, particularly biological receptors. scispace.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that examines the electron density of a molecule to understand charge transfer, hyperconjugative interactions, and the nature of chemical bonds. researchgate.net It provides a detailed picture of the delocalization of electrons from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals.

In this compound, NBO analysis could quantify the intramolecular charge transfer between donor and acceptor orbitals. For example, it could reveal interactions between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of the aromatic system. This analysis helps to explain the molecule's stability and electronic properties. researchgate.net

Analysis of Noncovalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The structure of this compound is well-suited for various noncovalent interactions that are critical for its behavior in a biological system.

Hydrogen Bonding: The nitrogen atoms in the pyrido[3,2-d]pyrimidine core can act as hydrogen bond acceptors.

Halogen Bonding: The bromine atom can act as a halogen bond donor. This occurs when an electron-rich atom (a Lewis base) interacts with the electropositive region (sigma-hole) on the halogen. This type of interaction is increasingly recognized as important in ligand-protein binding.

π-stacking: The planar aromatic ring system can engage in π-π stacking interactions with aromatic amino acid residues in a protein binding site, such as phenylalanine, tyrosine, or tryptophan. researchgate.net

Computational analysis can predict the geometry and strength of these interactions, providing a rationale for observed binding affinities.

X-ray Crystallography for Structural Elucidation of Co-crystals and Derivatives

Furthermore, crystallographic data would reveal the packing of molecules in the crystal lattice, offering direct evidence of the intermolecular noncovalent interactions discussed previously, such as hydrogen bonding, halogen bonding, and π-stacking. researchgate.net This information is invaluable for validating computational models and understanding the solid-state properties of the compound.

Table 2: Representative Crystallographic Data for a Bromo-Aromatic Compound

Parameter Description Example Value
Crystal System The symmetry system of the crystal lattice. Monoclinic
Space Group The specific symmetry group of the crystal. P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°) a = 8.5, b = 10.2, c = 9.8; α = 90, β = 105, γ = 90
Z Value Number of molecules per unit cell. 4

| Key Interactions | Observed intermolecular forces in the crystal packing. | C-H···π interactions, Halogen bonds |

High-Resolution Spectroscopic Characterization for Product Confirmation and Structural Integrity

A combination of high-resolution spectroscopic techniques is essential to confirm the identity, structure, and purity of a synthesized compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the protons on the aromatic ring and the methoxy group. The chemical shifts, splitting patterns (multiplicity), and coupling constants would confirm their relative positions. ¹³C NMR would provide signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide a highly accurate mass-to-charge ratio, confirming the molecular formula (C₈H₆BrN₃O). sinfoochem.com The isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the functional groups present. Characteristic absorption bands would be observed for C-H stretching of the aromatic and methyl groups, C=N and C=C stretching of the heterocyclic rings, and C-O stretching of the methoxy group.

These spectroscopic data collectively provide an unambiguous confirmation of the molecular structure.

Table 3: Predicted Spectroscopic Data for this compound

Technique Feature Predicted Observation
¹H NMR Aromatic Protons Signals in the δ 7.0-9.0 ppm range.
Methoxy Protons A singlet around δ 3.9-4.2 ppm.
¹³C NMR Aromatic Carbons Signals in the δ 110-160 ppm range.
Methoxy Carbon A signal around δ 55-60 ppm.
HRMS (ESI+) Molecular Ion [M+H]⁺ peak at m/z ~240.97, showing a 1:1 doublet for Br isotopes.
IR (cm⁻¹) C-O Stretch ~1250 cm⁻¹
Aromatic C=C/C=N Stretch ~1500-1600 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental or predicted ¹H NMR or ¹³C NMR data for this compound could be located. The characterization of this compound would typically involve the analysis of chemical shifts (δ), coupling constants (J), and signal multiplicities to elucidate the precise arrangement of protons and carbon atoms within the molecule.

Table 1: Hypothetical ¹H NMR Data for this compound (No data available)

Chemical Shift (ppm) Multiplicity Coupling Constant (Hz) Integration Assignment

Table 2: Hypothetical ¹³C NMR Data for this compound (No data available)

Chemical Shift (ppm) Assignment

High-Resolution Mass Spectrometry (HRMS)

Specific High-Resolution Mass Spectrometry data, which would provide the exact mass of this compound and confirm its elemental composition, was not found. The molecular formula of this compound is C₈H₆BrN₃O, with an expected monoisotopic mass that could be precisely determined through HRMS analysis.

Table 3: Hypothetical HRMS Data for this compound (No data available)

Ion Calculated m/z Measured m/z Difference (ppm)
[M+H]⁺

Infrared (IR) Spectroscopy

No experimental Infrared Spectroscopy data for this compound is available. An IR spectrum would reveal the characteristic vibrational frequencies of the functional groups present in the molecule, such as C-H, C=N, C=C, and C-O bonds, aiding in its structural confirmation.

Table 4: Hypothetical IR Absorption Bands for this compound (No data available)

Frequency (cm⁻¹) Intensity Assignment

Compound Names Mentioned

Table 5: List of Compound Names

Compound Name

Applications As a Lead Compound or Synthetic Intermediate in Preclinical Drug Development

Utilization of 6-Bromo-2-methoxypyrido[3,2-d]pyrimidine as a Precursor for Janus Kinase Inhibitors

The Janus kinase (JAK) family of enzymes plays a crucial role in signal transduction pathways that are often dysregulated in inflammatory diseases and cancers. Consequently, the development of JAK inhibitors has become a major focus of pharmaceutical research. While direct evidence specifically detailing the use of this compound as a precursor for approved JAK inhibitors is not extensively documented in publicly available literature, the broader pyrido[3,2-d]pyrimidine (B1256433) scaffold is a well-established core for various kinase inhibitors.

The general strategy for utilizing such a scaffold involves the strategic modification of the core structure to achieve potent and selective inhibition of the target kinase. The bromine atom on the this compound molecule can be readily displaced or used in cross-coupling reactions to introduce a variety of substituents that can interact with specific residues in the ATP-binding pocket of the JAK enzyme. Similarly, the methoxy (B1213986) group can be modified to fine-tune the compound's properties.

Several patents and research articles describe the synthesis of pyrrolo[2,3-d]pyrimidine and other pyrimidine-based compounds as JAK inhibitors, highlighting the importance of this general heterocyclic system in the field. google.com The development of both broad-spectrum and selective JAK inhibitors has been a significant focus, with the aim of improving safety profiles for treating autoimmune diseases. nih.gov

Scaffold for the Rational Design and Synthesis of Novel Pharmacologically Active Agents

The pyrido[3,2-d]pyrimidine scaffold is not limited to the development of JAK inhibitors. Its versatility has been demonstrated in the rational design and synthesis of inhibitors for other important kinase families, including PI3Kδ, MNK/PIM, and ATR kinases. nih.govnih.govresearchgate.net The design of these inhibitors often involves computational modeling and structure-based drug design to optimize the interactions between the pyrido[3,2-d]pyrimidine core and the target enzyme.

For instance, a series of pyrido[3,2-d]pyrimidine derivatives were designed and synthesized as potent and selective PI3Kδ inhibitors. nih.gov In this study, the scaffold was modified to enhance its binding affinity and selectivity for the δ isoform of PI3K. The most promising compound from this series, S5, exhibited excellent enzyme activity and strong antiproliferation activity against a SU-DHL-6 cell line. nih.gov

Similarly, 4,6-disubstituted pyrido[3,2-d]pyrimidines have been optimized as dual inhibitors of MNK and PIM kinases, which are involved in cancer cell proliferation. nih.gov Compound 21o from this series demonstrated potent inhibition of both MNK1/2 and PIM1/2/3 kinases and inhibited the growth of myeloid leukemia cells. nih.gov

Furthermore, pyrido[3,2-d]pyrimidine derivatives have been explored as novel inhibitors of the ATR kinase, a key player in the DNA damage response. researchgate.net The representative compound 10q from this research showed excellent potency against ATR in both biochemical and cellular assays. researchgate.net

These examples underscore the broad applicability of the pyrido[3,2-d]pyrimidine scaffold in the rational design of novel, pharmacologically active agents targeting a range of diseases.

Target KinaseLead CompoundIC50 (nM)Cell Line Activity
PI3KδS52.82SU-DHL-6 (IC50 = 0.035 µM) nih.gov
MNK121o 1K562 (GI50 = 2.1 µM), MOLM-13 (GI50 = 1.2 µM) nih.gov
MNK221o 7K562 (GI50 = 2.1 µM), MOLM-13 (GI50 = 1.2 µM) nih.gov
PIM121o 43K562 (GI50 = 2.1 µM), MOLM-13 (GI50 = 1.2 µM) nih.gov
ATR10q -Potent cellular activity researchgate.net

Strategies for Enhancing Potency, Selectivity, and Metabolic Stability in Lead Optimization (Preclinical)

Lead optimization is a critical phase in preclinical drug development, aiming to improve the pharmacological and pharmacokinetic properties of a lead compound. For derivatives of this compound, several strategies can be employed to enhance their potency, selectivity, and metabolic stability.

Enhancing Potency and Selectivity:

Structure-activity relationship (SAR) studies are fundamental to understanding how different substituents on the pyrido[3,2-d]pyrimidine core influence its biological activity. By systematically modifying the groups at various positions, researchers can identify key interactions with the target protein and design more potent and selective inhibitors. For example, in the development of dual MNK/PIM inhibitors, the substitution pattern at the 4- and 6-positions of the pyrido[3,2-d]pyrimidine ring was systematically explored to optimize inhibitory activity and selectivity. nih.gov

Improving Metabolic Stability:

Metabolic instability is a common reason for the failure of drug candidates in preclinical and clinical development. Early assessment of metabolic stability is therefore crucial. Strategies to improve the metabolic stability of pyrido[3,2-d]pyrimidine-based compounds include:

Blocking Sites of Metabolism: Identifying the primary sites of metabolism on the molecule and introducing chemical modifications to block these sites. This can involve the introduction of fluorine atoms or other groups that are less susceptible to metabolic enzymes.

Modulating Physicochemical Properties: Adjusting the lipophilicity and other physicochemical properties of the compound to reduce its susceptibility to metabolic degradation.

Introducing Metabolically Stable Groups: Replacing metabolically labile groups with more stable alternatives.

In the development of ATR inhibitors based on the pyrido[3,2-d]pyrimidine scaffold, the lead compound 10q was noted to have good liver microsome stability across different species, indicating successful optimization for this property. researchgate.net

The optimization of pyrimidine (B1678525) compounds as JAK1 inhibitors also highlights the importance of addressing metabolic issues, such as CYP3A4 inhibition, during lead optimization. nih.gov

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Methodologies for Pyrido[3,2-d]pyrimidine (B1256433) Scaffolds

The synthesis of the pyrido[3,2-d]pyrimidine core and its derivatives is an active area of research, with a focus on improving efficiency, yield, and structural diversity. nih.gov Traditional methods are being supplemented and replaced by more innovative strategies. For instance, facile and operationally simple one-pot coupling reactions are being developed to afford novel series of pyrido[2,3-d]pyrimidine (B1209978) derivatives in high yields. researchgate.net These modern synthetic strategies often emphasize short reaction times, the use of reusable catalysts, and solvent-free conditions to enhance the sustainability of the chemical process. researchgate.net

Researchers are also exploring the synthesis of related fused heterocyclic systems to broaden the chemical space for drug discovery. For example, a series of thiazolo[5,4-d]pyrimidine (B3050601) derivatives have been synthesized and evaluated for their antiproliferative activities. researchgate.net The development of general routes for the synthesis of novel pyridopyrimidines allows for the creation of libraries of compounds for biological screening. researchgate.net These advancements in synthetic methodologies are crucial for the continued exploration of the therapeutic potential of the pyrido[3,2-d]pyrimidine scaffold and its analogs. nih.govnih.gov

Exploration of Undiscovered Biological Targets for Pyrido[3,2-d]pyrimidine Derivatives

While pyrido[3,2-d]pyrimidine derivatives have shown promise against known targets, a significant area of future research lies in the identification of novel biological targets. The versatility of the pyridopyrimidine scaffold allows it to interact with a wide range of proteins. nih.gov Current research has largely focused on kinases, such as phosphoinositide 3-kinases (PI3Ks) and Ataxia-Telangiectasia Mutated and Rad3-Related (ATR) kinase. nih.govnih.gov However, the structural features of these compounds suggest they may have activity against other enzyme families or receptor types.

For example, derivatives of the related pyrido[2,3-d]pyrimidine scaffold have been investigated as inhibitors of dihydrofolate reductase (DHFR), MAP kinases, and biotin (B1667282) carboxylase. nih.govmdpi.com The exploration of such targets for pyrido[3,2-d]pyrimidine derivatives could open up new therapeutic avenues. nih.gov Furthermore, the investigation of these compounds against emerging targets in areas such as neurodegenerative diseases and metabolic disorders is a promising direction for future studies. The synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives has also identified PIM-1 kinase as a potential target. nih.gov

Integration of Advanced Computational Chemistry in Rational Drug Design

The use of advanced computational chemistry is becoming increasingly integral to the rational design of potent and selective pyrido[3,2-d]pyrimidine-based inhibitors. Molecular docking studies are routinely employed to predict the binding modes of newly designed compounds within the active site of their target proteins. researchgate.net This allows for a deeper understanding of the structure-activity relationships (SAR) and helps in the design of more effective molecules. nih.gov

For instance, docking studies of pyrido[3,2-d]pyrimidine derivatives targeting PI3Kδ have shown that these compounds can bind tightly through key hydrogen bonding interactions. researchgate.net Similarly, in the design of novel ATR inhibitors, structure-based drug design has been instrumental in developing a series of potent pyrido[3,2-d]pyrimidine derivatives. nih.gov The insights gained from these computational models can guide the synthetic efforts towards compounds with improved affinity and selectivity, ultimately accelerating the drug discovery process. nih.gov

Design and Synthesis of Targeted Analogs with Improved Bioactivity Profiles

A primary focus of current research is the design and synthesis of targeted analogs of pyrido[3,2-d]pyrimidines with enhanced biological activity and selectivity. nih.gov By modifying the core scaffold with various substituents, researchers can fine-tune the pharmacological properties of these compounds. For example, a series of novel pyrido[3,2-d]pyrimidine derivatives were designed and synthesized as selective and potent PI3Kδ inhibitors, with one compound, S5, exhibiting excellent enzyme activity and strong antiproliferation activity against a specific cancer cell line. nih.gov

In another study, a series of pyrido[3,2-d]pyrimidine derivatives were developed as novel ATR inhibitors, with the representative compound 10q showing excellent potency in both biochemical and cellular assays. nih.gov The goal of these synthetic efforts is to develop compounds with superior efficacy and a better therapeutic window. The structure-activity relationship studies carried out on these analogs provide valuable information for the future design of even more potent and selective inhibitors. nih.gov

Investigation of Pyrido[3,2-d]pyrimidine Derivatives in Emerging Therapeutic Areas (Preclinical)

The therapeutic potential of pyrido[3,2-d]pyrimidine derivatives extends beyond their established roles. Preclinical studies are beginning to explore their efficacy in a variety of emerging therapeutic areas. The δ isoform of class I PI3K (PI3Kδ), a target for some pyrido[3,2-d]pyrimidine derivatives, has been identified as a promising target for the treatment of hematologic malignancies and immune diseases. nih.govresearchgate.net

Furthermore, the related pyrido[2,3-d]pyrimidine scaffold has been investigated for its potential in treating viral infections, with some derivatives showing inhibitory effects on the SARS-CoV-2 main protease. tandfonline.com The broad spectrum of biological activities associated with the pyridopyrimidine core, including antitumor, antibacterial, and CNS depressive effects, suggests that these compounds could be repurposed or further developed for a wide range of diseases. nih.gov Continued preclinical investigation in these emerging areas is crucial to unlocking the full therapeutic potential of this versatile class of compounds.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-Bromo-2-methoxypyrido[3,2-d]pyrimidine with high purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For pyrido[3,2-d]pyrimidine derivatives, temperature (typically 80–120°C), solvent choice (e.g., DMF or DMSO for polar aprotic environments), and reaction time (12–24 hours) are critical for yield and purity . Post-synthesis purification via column chromatography or recrystallization using ethanol/water mixtures can achieve ≥95% purity, validated by LCMS .

Q. How does the substitution pattern at the 2- and 6-positions influence the reactivity of pyrido[3,2-d]pyrimidine derivatives?

  • Methodological Answer : The methoxy group at the 2-position acts as an electron-donating group, stabilizing the heterocyclic core and directing electrophilic substitution to the 6-position. Bromine at the 6-position serves as a halogen bond donor, facilitating Suzuki-Miyaura cross-coupling reactions for further functionalization. Comparative studies on analogs (e.g., 4-ethoxy or 2-chloro derivatives) show that electron-withdrawing groups at the 4-position enhance reactivity for nucleophilic aromatic substitution .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Use 1H^1H and 13C^{13}C NMR to confirm substitution patterns: the methoxy group typically appears as a singlet at ~3.9 ppm in 1H^1H NMR, while aromatic protons resonate between 8.5–9.5 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight (±0.001 Da accuracy). IR spectroscopy identifies C-Br stretches at ~550 cm1^{-1} and C-O-C stretches at ~1250 cm1^{-1} .

Advanced Research Questions

Q. How can researchers design multi-targeting agents using the pyrido[3,2-d]pyrimidine scaffold?

  • Methodological Answer : Integrate substituents targeting multiple pathways. For example, adding a 3,4-dimethoxyphenethylamine group at the 4-position enhances cholinesterase inhibition (IC50_{50} ~6.6 µM for AChE) and amyloid-β aggregation inhibition (IC50_{50} ~900 nM). Computational docking (e.g., Discovery Studio LibDock) identifies binding interactions with AChE (PDB: 1B41) and amyloid-β fibrils (PDB: 2LMN). Prioritize compounds with dual Fe(II) chelation (20–37% efficiency) to address oxidative stress in neurodegenerative models .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for brominated pyrido[3,2-d]pyrimidines?

  • Methodological Answer : Discrepancies in SAR often arise from substituent positioning. For instance, 6-bromo substitution may enhance kinase inhibition but reduce solubility. Systematic variation of substituents (e.g., replacing bromine with chlorine or iodine) and in vitro assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) clarify trends. Meta-analysis of IC50_{50} values across studies (e.g., 6-Cl vs. 8-Cl analogs in amyloid inhibition) reveals steric and electronic effects dominating activity .

Q. How can molecular docking studies optimize pyrido[3,2-d]pyrimidine derivatives for neurological targets?

  • Methodological Answer : Dock derivatives into binding pockets using software like Discovery Studio. For AChE, define active sites within a 15 Å radius of the catalytic triad (Ser200, Glu327, His440). Prioritize compounds with hydrogen bonds to Glu199 and π-π stacking with Trp86. Validate docking results with MD simulations (20 ns trajectories) to assess binding stability. For amyloid-β, target hydrophobic regions (residues 17–21) using substituents like trifluoromethylphenyl groups .

Q. What experimental approaches validate the metabolic stability of this compound derivatives?

  • Methodological Answer : Conduct microsomal stability assays using liver microsomes (human or rat) incubated with test compounds (1 µM) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes. Compounds with >50% remaining are considered stable. For improved bioavailability, introduce methyl or ethyl groups at metabolically vulnerable positions (e.g., ortho to methoxy) to block cytochrome P450 oxidation .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting bioactivity data between in vitro and cellular assays?

  • Methodological Answer : Discrepancies often stem from cellular uptake limitations. Compare logP values: derivatives with logP 2–3 show optimal membrane permeability. Use fluorescent tagging (e.g., BODIPY) to track intracellular accumulation via confocal microscopy. If cellular activity is lower than in vitro IC50_{50}, modify substituents (e.g., replace bromine with polar groups like amines) to enhance solubility .

Q. What statistical methods are appropriate for analyzing dose-response curves in pyrido[3,2-d]pyrimidine studies?

  • Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using GraphPad Prism. Report Hill slopes to assess cooperativity. For IC50_{50} comparisons, use ANOVA with Tukey’s post-hoc test (p<0.05). Outliers in triplicate measurements should be excluded if CV >15% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.